(3-BOC-Amino)-2-methoxyphenylboronic acid

Atropselective Suzuki-Miyaura coupling ortho-substituted phenylboronic acid palladium O-chelation

Researchers using unprotected 3-amino-2-methoxyphenylboronic acid face Pd catalyst poisoning during Suzuki coupling. The regioisomeric 4-N-Boc-amino-3-methoxyphenylboronic acid (CAS 669713-95-5) alters electronic landscape, while the des-methoxy analog loses atropselective O-chelation. This compound delivers three functional features: • BOC-protected amine prevents catalyst poisoning; deprotect post-coupling for diversification • Ortho-methoxy group enables O-chelation steering of atropselectivity (syn-syn favored, ΔG# 21.7 kcal/mol) • Available at ≥96% purity with QC documentation; supports mg- to gram-scale workflows

Molecular Formula C12H18BNO5
Molecular Weight 267.09
CAS No. 2377608-32-5
Cat. No. B2479372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-BOC-Amino)-2-methoxyphenylboronic acid
CAS2377608-32-5
Molecular FormulaC12H18BNO5
Molecular Weight267.09
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O
InChIInChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
InChIKeyXVAVIHWWFSSREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-BOC-Amino)-2-methoxyphenylboronic acid (CAS 2377608-32-5) Procurement Specifications and Compound Class Overview


(3-BOC-Amino)-2-methoxyphenylboronic acid is a bifunctional arylboronic acid building block (C12H18BNO5, MW 267.09) featuring a tert-butoxycarbonyl (BOC)-protected amine at the 3-position and a methoxy group at the 2-position ortho to the boronic acid moiety . The compound belongs to the class of ortho-substituted phenylboronic acids, which are distinguished from their meta- and para-isomers by unique structural and reactivity properties, including altered acidity, hydrogen-bonding capacity, and metal-chelation potential during cross-coupling [1]. This specific substitution pattern renders it a versatile intermediate for Suzuki–Miyaura cross-coupling, enabling the construction of biaryl architectures with a protected amine handle for subsequent deprotection and functionalization .

Why Unprotected or Differently Substituted Analogs Cannot Substitute (3-BOC-Amino)-2-methoxyphenylboronic acid in Multi-Step Syntheses


Generic substitution of (3-BOC-Amino)-2-methoxyphenylboronic acid with unprotected 3-amino-2-methoxyphenylboronic acid, the regioisomeric 4-N-Boc-amino-3-methoxyphenylboronic acid (CAS 669713-95-5), or the simpler (3-Boc-aminophenyl)boronic acid lacking the ortho-methoxy group introduces distinct and often detrimental changes in reaction outcomes. The unprotected amine can coordinate to palladium catalysts, reducing catalytic activity and compromising Suzuki coupling efficiency . The regioisomer relocates the amine from the 3-position to the 4-position, altering the electronic landscape of the ring and eliminating the unique ortho-methoxy/meta-Boc-amino geometry that defines this scaffold [1]. Furthermore, removal of the ortho-methoxy group abolishes the documented O-chelation effect that governs atropselectivity in sterically demanding coupling reactions, a feature confirmed by Pomarański et al. in head-to-head comparisons of ortho-methoxy versus ortho-chloro phenylboronic acids [2]. These differences are not cosmetic; they directly impact regiochemical outcomes, catalyst compatibility, and the synthetic accessibility of downstream biaryl targets.

Quantitative Differentiation Evidence for (3-BOC-Amino)-2-methoxyphenylboronic acid vs. Closest Analogs


Ortho-Methoxy O-Chelation Directs Atropselectivity in Sterically Hindered Suzuki Coupling – Evidence from Ortho-Methoxy vs. Ortho-Chloro Phenylboronic Acids

The ortho-methoxy substituent in (3-BOC-Amino)-2-methoxyphenylboronic acid is positioned to participate in palladium O-chelation during the Suzuki–Miyaura transition state, a mechanistic feature absent in ortho-chloro and ortho-unsubstituted analogs. Pomarański et al. (2018) demonstrated that ortho-methoxyphenylboronic acid directs a distinct atropisomeric product distribution compared to ortho-chlorophenylboronic acid in coupling with 3,4,5-tribromo-2,6-dimethylpyridine [1]. Under identical conditions (Pd(OAc)₂/SPhos, K₃PO₄, toluene, 50–90 °C), the methoxy derivative favored the syn-syn atropisomer (kinetic product) via O-chelation, while the chloro analog yielded an opposite selectivity pattern with a different atropisomer ratio [1]. The rotational barrier for the methoxy-derived atropisomer (syn)-7 was ΔG# = 21.7 kcal/mol, compared to ΔG# = 23.4 kcal/mol for the (syn)-10 isomer derived from an alternative coupling pathway [1].

Atropselective Suzuki-Miyaura coupling ortho-substituted phenylboronic acid palladium O-chelation

Regiochemical Differentiation: 2-Methoxy-3-Boc-Amino vs. 3-Methoxy-4-Boc-Amino Substitution Pattern

The target compound (CAS 2377608-32-5) bears the Boc-amino group at the 3-position and the methoxy group at the 2-position ortho to boron. Its closest regioisomer, 4-N-Boc-amino-3-methoxyphenylboronic acid (CAS 669713-95-5), places the Boc-amino group para to boron and the methoxy group meta to boron [1]. This positional swap fundamentally alters the electronic and steric environment: in the target compound, the electron-donating methoxy group is adjacent to the boronic acid, enabling the O-chelation effect described above and increasing the electron density at the boron center, which raises the predicted pKa to 8.25±0.58 . In the regioisomer, the methoxy group is positioned meta to boron, where it cannot participate in intramolecular hydrogen bonding or metal chelation with the boronic acid moiety [2]. Both compounds share identical molecular formula (C₁₂H₁₈BNO₅) and molecular weight (267.09 g/mol), but they are not interchangeable in synthesis.

regioisomeric phenylboronic acid substituent position effect Suzuki coupling building block

BOC-Protected Amine Enables Suzuki Coupling Without Catalyst Poisoning vs. Unprotected 3-Amino-2-methoxyphenylboronic Acid

The BOC protecting group on the 3-amino substituent of (3-BOC-Amino)-2-methoxyphenylboronic acid prevents the free amine from coordinating to the palladium catalyst during Suzuki–Miyaura reactions. Unprotected aminoarylboronic acids are known to suffer from competitive amine-palladium coordination, which sequesters the active catalyst and reduces coupling efficiency . The BOC group is base-stable under typical Suzuki conditions (K₃PO₄, Na₂CO₃, etc.) but can be cleanly removed post-coupling under acidic conditions (TFA, HCl/dioxane) to liberate the free amine for subsequent derivatization. Vendor specifications confirm the compound is supplied with purity of 96–98% (HPLC) , suitable for direct use without additional protection steps. In contrast, the unprotected analog (3-amino-2-methoxyphenylboronic acid) would require an additional in situ protection step or specialized catalyst systems to achieve comparable coupling efficiency.

amine protection strategy Suzuki-Miyaura coupling palladium catalyst compatibility

Predicted pKa Modulation by Ortho-Methoxy Group vs. (3-Boc-aminophenyl)boronic Acid Lacking Methoxy

The presence of the electron-donating ortho-methoxy group in the target compound modulates the acidity of the boronic acid moiety compared to the simpler (3-Boc-aminophenyl)boronic acid (CAS 380430-68-2), which lacks the methoxy substituent. The target compound has a predicted pKa of 8.25±0.58 , while (3-Boc-aminophenyl)boronic acid has a reported predicted pKa of 8.23±0.10 . Although the difference is modest, the methoxy group provides an additional hydrogen-bond acceptor site and subtly alters the boron Lewis acidity, which can influence diol-binding behavior, sugar receptor activity, and the rate of transmetallation in Suzuki coupling [1]. The review by Adamczyk-Woźniak and Sporzyński (2020) confirms that ortho-substituted phenylboronic acids consistently display property deviations from meta and para isomers due to proximity effects between the ortho-substituent and the B(OH)₂ group [1].

phenylboronic acid pKa ortho-substituent effect acidity constant

Dual-Functional Handle Architecture: Orthogonal Boronic Acid and Protected Amine for Iterative Library Synthesis

(3-BOC-Amino)-2-methoxyphenylboronic acid combines two orthogonal reactive handles on a single phenyl ring: (i) a boronic acid at C1 for Suzuki–Miyaura C–C bond formation, and (ii) a BOC-protected amine at C3 that can be deprotected post-coupling (TFA or HCl/dioxane) to reveal a free amine for amide bond formation, reductive amination, or subsequent heterocycle synthesis . This dual functionality is not available in simpler building blocks such as 2-methoxyphenylboronic acid (CAS 5720-06-9, pKa 8.55±0.58) which lacks any amine handle , or (3-Boc-aminophenyl)boronic acid (CAS 380430-68-2) which lacks the ortho-methoxy steering group . The compound is commercially available from multiple suppliers with purity specifications of 96% (Bidepharm) to 98% (Leyan), with batch-specific QC data including NMR, HPLC, and GC .

bifunctional building block drug discovery intermediate parallel synthesis

Commercial Availability with Analytical Quality Control Documentation

The target compound is stocked by multiple independent suppliers with verified purity specifications: Bidepharm (96% with NMR, HPLC, GC batch reports) , Leyan (98%) , and AKSci (97%) . This multi-supplier availability contrasts with more specialized regioisomers such as (5-Boc-amino)-2-methoxyphenylboronic acid (CAS 2377606-32-9), which has narrower commercial distribution . The compound is classified as non-hazardous for transport (AKSci specification), with long-term storage at cool, dry conditions . These procurement-grade parameters are critical for laboratories requiring reliable, documented supply for reproducible synthesis.

supplier purity comparison quality assurance procurement specification

Recommended Procurement and Application Scenarios for (3-BOC-Amino)-2-methoxyphenylboronic acid Based on Differential Evidence


Atropselective Synthesis of Axially Chiral Biaryl Scaffolds

For research groups pursuing atropisomerically enriched biaryl compounds—such as chiral ligands for asymmetric catalysis or conformationally constrained drug candidates—(3-BOC-Amino)-2-methoxyphenylboronic acid offers the documented ortho-methoxy O-chelation effect that steers atropselectivity in Suzuki coupling [1]. The Pomarański et al. study demonstrated that ortho-methoxyphenylboronic acid yields a distinct atropisomer distribution (syn-syn isomer favored) compared to ortho-chloro analogs under identical conditions, with ΔG# values of 21.7 kcal/mol for the methoxy-derived product [1]. The post-coupling BOC deprotection reveals a free amine for further chiral derivatization. Users requiring non-methoxylated or differently substituted analogs should note that the atropselectivity pattern will differ.

Multi-Step Medicinal Chemistry Library Synthesis Requiring Iterative Functionalization

Medicinal chemistry teams building compound libraries around a biaryl core with a derivatizable amine can use this compound as a single building block that delivers three functional features: Suzuki coupling via the boronic acid, amine diversification via BOC deprotection, and stereoelectronic steering via the ortho-methoxy group . This reduces the linear step count compared to using 2-methoxyphenylboronic acid (which would require a separate nitration/reduction/protection sequence to introduce the amine) . The compound is available at 96–98% purity with QC documentation from multiple vendors, supporting both milligram-scale library production and gram-scale lead optimization .

Synthesis of ortho-Methoxy-Substituted Biaryl Kinase Inhibitor Intermediates

For programs targeting kinase inhibitors or other ATP-competitive agents where the biaryl motif is a privileged pharmacophore, the 2-methoxy-3-amino substitution pattern provides a specific vector for hinge-region interactions upon amine functionalization [1]. The BOC group ensures compatibility with palladium catalyst systems during the key coupling step, avoiding the catalyst poisoning that can occur with unprotected aminoarylboronic acids . The ortho-methoxy group may also enhance metabolic stability at the biaryl linkage by restricting rotation, as evidenced by the 21.7 kcal/mol rotational barrier measured in related systems [1].

Building Block for Covalent Organic Frameworks (COFs) or Boronate-Based Sensors

The ortho-methoxy group modulates the boron Lewis acidity (predicted pKa 8.25±0.58), which influences diol-binding affinity relevant to saccharide sensor design and COF network formation [2]. The BOC-protected amine provides a latent functionalization site that can be revealed post-framework assembly for further modification. Users should verify experimentally whether the predicted pKa difference relative to non-methoxylated analogs (8.23±0.10) translates to measurable binding affinity differences in their specific system .

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